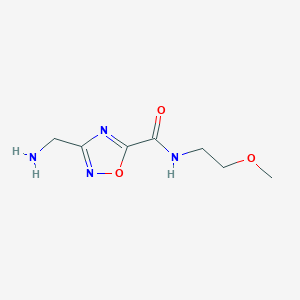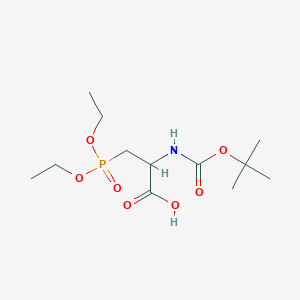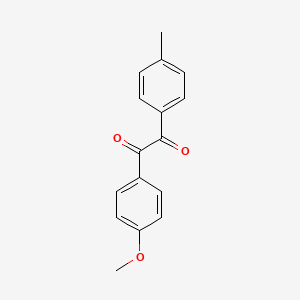
1,4-bis((E)-5-(3,4,5-trimethoxycyclohexyl)pent-4-en-1-yl)-1,4-diazepane dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-bis((E)-5-(3,4,5-trimethoxycyclohexyl)pent-4-en-1-yl)-1,4-diazepane dihydrochloride is a synthetic organic compound It features a diazepane ring substituted with two pentenyl chains, each bearing a trimethoxycyclohexyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-bis((E)-5-(3,4,5-trimethoxycyclohexyl)pent-4-en-1-yl)-1,4-diazepane dihydrochloride typically involves multiple steps:
Formation of the Pentenyl Chain: The pentenyl chain can be synthesized through a series of reactions starting from commercially available precursors. This may involve alkylation, reduction, and functional group transformations.
Attachment of Trimethoxycyclohexyl Groups: The trimethoxycyclohexyl groups can be introduced via nucleophilic substitution or other suitable reactions.
Formation of the Diazepane Ring: The diazepane ring can be formed through cyclization reactions involving appropriate diamine precursors.
Final Assembly: The final compound is assembled by linking the pentenyl chains to the diazepane ring, followed by purification and conversion to the dihydrochloride salt.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
化学反应分析
Types of Reactions
1,4-bis((E)-5-(3,4,5-trimethoxycyclohexyl)pent-4-en-1-yl)-1,4-diazepane dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
1,4-bis((E)-5-(3,4,5-trimethoxycyclohexyl)pent-4-en-1-yl)-1,4-diazepane dihydrochloride may have several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Materials Science: Possible applications in the synthesis of novel materials with unique properties.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Biological Studies: Investigated for its biological activity and potential therapeutic effects.
作用机制
The mechanism of action of 1,4-bis((E)-5-(3,4,5-trimethoxycyclohexyl)pent-4-en-1-yl)-1,4-diazepane dihydrochloride would depend on its specific interactions with molecular targets. This may involve binding to receptors, enzymes, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.
相似化合物的比较
Similar Compounds
1,4-Diazepane Derivatives: Compounds with similar diazepane ring structures.
Trimethoxycyclohexyl Compounds: Molecules containing the trimethoxycyclohexyl group.
Pentenyl Substituted Compounds: Compounds with pentenyl chains.
Uniqueness
1,4-bis((E)-5-(3,4,5-trimethoxycyclohexyl)pent-4-en-1-yl)-1,4-diazepane dihydrochloride is unique due to its specific combination of structural features, which may confer distinct chemical and biological properties compared to other similar compounds.
属性
分子式 |
C33H62Cl2N2O6 |
|---|---|
分子量 |
653.8 g/mol |
IUPAC 名称 |
1,4-bis[(E)-5-(3,4,5-trimethoxycyclohexyl)pent-4-enyl]-1,4-diazepane;dihydrochloride |
InChI |
InChI=1S/C33H60N2O6.2ClH/c1-36-28-22-26(23-29(37-2)32(28)40-5)14-9-7-11-16-34-18-13-19-35(21-20-34)17-12-8-10-15-27-24-30(38-3)33(41-6)31(25-27)39-4;;/h9-10,14-15,26-33H,7-8,11-13,16-25H2,1-6H3;2*1H/b14-9+,15-10+;; |
InChI 键 |
SJIRGRXDVRBRQJ-CHBZAFCASA-N |
手性 SMILES |
COC1C(C(CC(C1)/C=C/CCCN2CCN(CCC2)CCC/C=C/C3CC(C(C(C3)OC)OC)OC)OC)OC.Cl.Cl |
规范 SMILES |
COC1CC(CC(C1OC)OC)C=CCCCN2CCCN(CC2)CCCC=CC3CC(C(C(C3)OC)OC)OC.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-Cbz-3-[Boc(cyclopropyl)amino]piperidine](/img/structure/B11926292.png)
![2-Chloro-4-(trifluoromethyl)benzo[d]oxazole](/img/structure/B11926300.png)








